molecular formula C11H17NO2 B2923970 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol CAS No. 1250397-26-2

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol

Cat. No.: B2923970
CAS No.: 1250397-26-2
M. Wt: 195.262
InChI Key: GQVYDCYEWPRNCM-UHFFFAOYSA-N
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Description

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 5-methylfuran-2-ylmethyl substituent attached to the nitrogen atom.

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-2-3-11(14-9)8-12-6-4-10(13)5-7-12/h2-3,10,13H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYDCYEWPRNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol typically involves the reaction of 5-methylfurfural with piperidine derivatives. One common method includes the following steps:

    Formation of 5-Methylfurfural: This can be achieved through the oxidation of 5-methylfurfuryl alcohol.

    Reaction with Piperidine: The 5-methylfurfural is then reacted with piperidine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The piperidin-4-ol core is a common motif in medicinal chemistry. Key structural variations among analogs include:

  • Substituents on the Piperidine Nitrogen :
    • 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol : Contains a methylfuran-derived substituent, which may enhance lipophilicity and influence target binding.
    • RB-005 (1-(4-octylphenethyl)piperidin-4-ol) : Features a hydrophobic 4-octylphenethyl group, contributing to SK1 selectivity (15-fold over SK2) .
    • L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol) : Incorporates an indole and chlorophenyl group, showing high dopamine D2 receptor affinity (Ki = 2.5 nM) .
  • Aromatic/Electron-Rich Moieties :
    • Compounds like 4-(4-iodophenyl)-1-((5-methoxyindol-3-yl)methyl)piperidin-4-ol (compound 7) exhibit substituent-dependent selectivity for D2 over D3 receptors, emphasizing the role of aromatic systems in receptor interaction .

Pharmacological Profiles

Compound Name Target/Activity Key Findings Reference
RB-005 Sphingosine kinase 1 (SK1) 15-fold selectivity for SK1 over SK2; IC50 = 0.5 µM
L-741,626 Dopamine D2 receptor High affinity (Ki = 2.5 nM); antipsychotic potential
LAS_52160953 Toxoplasma gondii TgAPN2 Binding energy = -8.6 kcal/mol; hydrogen bonds with Tyr914 and Asp920
P4MP4 Neisseria meningitidis adhesion Inhibits bacterial aggregation via type IV pilus disruption
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol Undisclosed (safety data available) Industrial-grade purity (99%); toxicological data limited

Key Research Findings and Implications

  • Selectivity Mechanisms : Small structural changes (e.g., 4-hydroxy vs. 3-hydroxy piperidine in RB-005 vs. RB-019) drastically alter enzyme selectivity, suggesting precise steric and electronic requirements for target engagement .
  • Receptor Affinity : Substitution of indole with benzofuran or benzothiophene reduces D2 receptor affinity, highlighting the critical role of aromatic π-stacking interactions .

Biological Activity

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antifungal, and other therapeutic properties.

Chemical Structure

The compound features a piperidine ring substituted with a 5-methylfuran moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of piperidine and furan. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameTarget OrganismMIC (µg/mL)Activity Type
This compoundE. coli125Bactericidal
S. aureus250Bacteriostatic
C. albicans62.5Fungistatic

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, particularly against E. coli and S. aureus, with lower MIC values suggesting stronger potency against fungal strains like C. albicans .

Antifungal Activity

The antifungal properties of this compound have been explored in various studies, particularly against opportunistic pathogens such as Candida spp..

Case Study: Antifungal Efficacy

In a study assessing the antifungal efficacy of several piperidine derivatives, this compound was found to inhibit the growth of C. parapsilosis with an MIC of 0.49 µg/mL, demonstrating its potential as a therapeutic agent against fungal infections .

While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve disruption of cellular membranes or inhibition of critical enzymatic pathways in microbial cells.

Safety and Toxicity

Preliminary studies suggest that the compound exhibits low toxicity to mammalian cells, which is crucial for its development as a therapeutic agent. Further toxicological evaluations are necessary to confirm its safety profile .

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